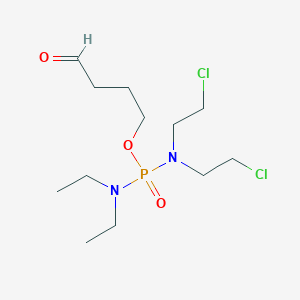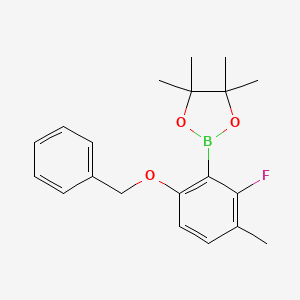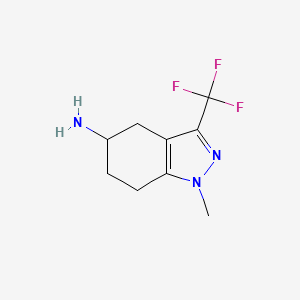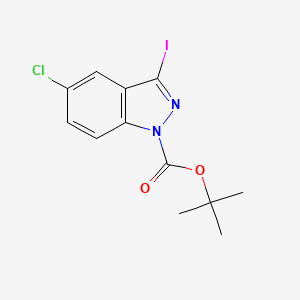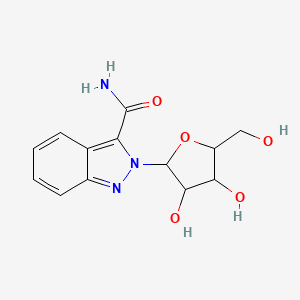
2-Pentofuranosyl-2h-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentofuranosyl-2h-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Pentofuranosyl-2h-indazole-3-carboxamide involves the visible-light-driven photocyclization reaction of aryl azides. This method is efficient and environmentally friendly, as it does not require photocatalysts or external additives. The reaction proceeds under mild conditions, utilizing sunlight or visible light to achieve the desired product in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and sustainable processes can be applied. The use of photocyclization reactions and other catalyst-free methods can be scaled up for industrial production, ensuring minimal environmental impact and high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentofuranosyl-2h-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indazole core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-Pentofuranosyl-2h-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of 2-Pentofuranosyl-2h-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity. The pentofuranosyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Indazole-3-carboxamide: A closely related compound with similar structural features but lacking the pentofuranosyl group.
1H-Indazole-3-carboxamide: Another indazole derivative with different substitution patterns on the indazole core.
2-Aryl-2H-indazoles: Compounds with aryl groups attached to the indazole core, exhibiting different chemical and biological properties.
Uniqueness
2-Pentofuranosyl-2h-indazole-3-carboxamide is unique due to the presence of the pentofuranosyl group, which may impart distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
31899-58-8 |
|---|---|
Molekularformel |
C13H15N3O5 |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O5/c14-12(20)9-6-3-1-2-4-7(6)15-16(9)13-11(19)10(18)8(5-17)21-13/h1-4,8,10-11,13,17-19H,5H2,(H2,14,20) |
InChI-Schlüssel |
KUXRTBOUIUTEJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N(N=C2C=C1)C3C(C(C(O3)CO)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



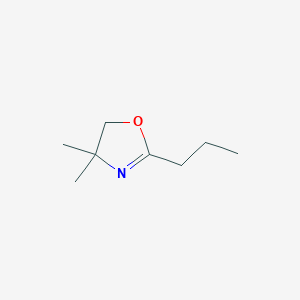

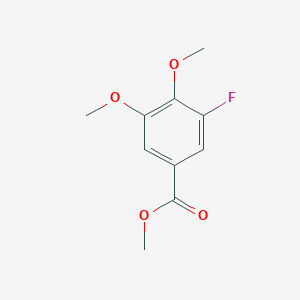

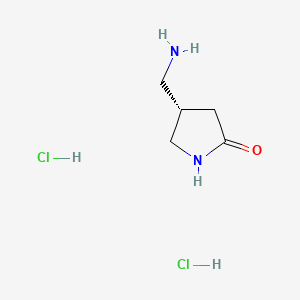


![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)
